Oxyphenbutazone is a metabolite of phenylbutazone. Both compounds were identified as having anti-inflammatory effects in early studies, and, as a result, are considered NSAIDs. Interestingly, the effects of the two compounds in animal models differ, with phenylbutazone having anti-inflammatory effects in rheumatic diseases and oxyphenbutazone reducing edema in certain types of acute inflammation. Oxyphenbutazone is a poor inhibitor of prostaglandin synthesis, but, like other NSAIDs, it inhibits organic anion transporter 1 (Ki = 32 µM). It inhibits the growth of MH60/BSF-2 cells induced by IL-6 (IC50 = 7.5 µM). Oxyphenbutazone stimulates neurite outgrowth at 1.5 µM and sensitizes M. tuberculosis to antimicrobials.
Oxyphenbutazone is a metabolite of phenylbutazone obtained by hydroxylation at position 4 of one of the phenyl rings. Commonly used (as its hydrate) to treat pain, swelling and stiffness associated with arthritis and gout, it was withdrawn from the market 1984 following association with blood dyscrasis and Stevens-Johnson syndrome. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an antipyretic, a gout suppressant, a drug metabolite, a xenobiotic metabolite, an antineoplastic agent and an antimicrobial agent. It is a member of pyrazolidines and a member of phenols. It derives from a phenylbutazone.
Oxyphenbutazone was withdrawn from the Canadian market in March 1985 due to concerns regarding bone marrow suppression.
A non-steroidal anti-inflammatory drug. Oxyphenbutazone eyedrops have been used abroad in the management of postoperative ocular inflammation, superficial eye injuries, and episcleritis. (From AMA, Drug Evaluations Annual, 1994, p2000) It had been used by mouth in rheumatic disorders such as ankylosing spondylitis, osteoarthritis, and rheumatoid arthritis but such use is no longer considered justified owing to the risk of severe hematological adverse effects. (From Martindale, The Extra Pharmacopoeia, 30th ed, p27)